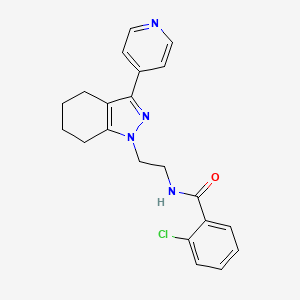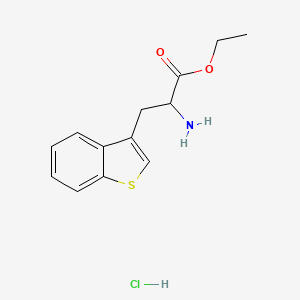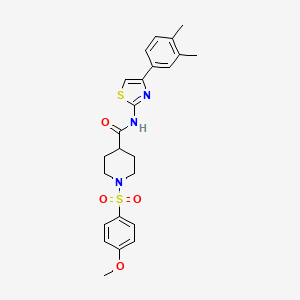![molecular formula C20H22N6O B2868612 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(1H-pyrazol-1-yl)benzamide CAS No. 2097892-52-7](/img/structure/B2868612.png)
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(1H-pyrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(1H-pyrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C20H22N6O and its molecular weight is 362.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Activity
A study by Prajapat and Talesara (2016) described the synthesis and in-vivo anti-inflammatory activity screening of various compounds, including some quinazoline derivatives. Their research indicated that certain compounds exhibited significant anti-inflammatory activity, comparable to standard drugs (Prajapat & Talesara, 2016).
Fluorescence and Biomedical Applications
The research conducted by Galunov et al. (2003) explored the spectral properties of new isoquinolinones and their dimethylamino derivatives, including quinazolinium salts. These compounds demonstrated bright fluorescence and potential as fluorescent markers for biomedical applications (Galunov et al., 2003).
Synthesis of Azole and Pyrimidine Derivatives
Farag et al. (2011) described the synthesis of various derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety. These derivatives included azole, pyrimidine, and other heterocyclic compounds, demonstrating the versatility of such structures in chemical synthesis (Farag et al., 2011).
Anti-Cancer Properties
In a study by Gamal-Eldeen et al. (2014), novel tetrahydronaphthalene derivatives were synthesized and evaluated for their cytotoxic effects against human cell lines. Some compounds showed selective cytotoxicity against colon cancer HCT-116 cells, indicating potential anti-cancer properties (Gamal-Eldeen et al., 2014).
Synthesis of Pyrazoles and Triazoles with Analgesic Activity
Saad et al. (2011) reported the synthesis of novel pyrazoles and triazoles bearing a dibromoquinazoline moiety. These compounds were characterized and screened for analgesic activity, highlighting their potential in pain management (Saad et al., 2011).
Antifolate Thymidylate Synthase Inhibitors
Marsham et al. (1989) synthesized N10-propargylquinazoline antifolates with various substituents, including dimethylamino. These compounds were tested as inhibitors of thymidylate synthase, a key enzyme in cancer cell proliferation, suggesting their potential as antitumor agents (Marsham et al., 1989).
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c1-25(2)20-21-13-15-11-16(7-8-18(15)24-20)23-19(27)14-5-3-6-17(12-14)26-10-4-9-22-26/h3-6,9-10,12-13,16H,7-8,11H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEORATJAIXDBMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

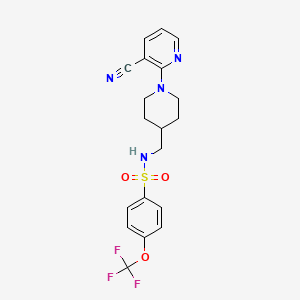
![(Z)-methyl 2-(6-acetamido-2-((4-fluorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2868533.png)

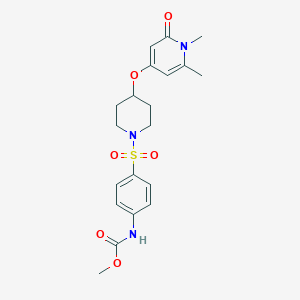


![N-cyclohexyl-3-(3-oxo-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2868540.png)
![N-(2-fluorobenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2868541.png)
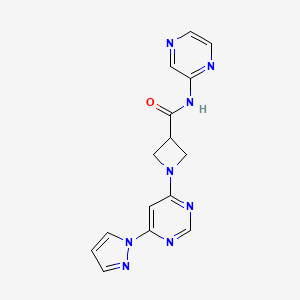
![[4-[5-(3,4-Difluorophenyl)-1H-imidazol-2-yl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2868547.png)
